molecular formula C9H11Br B2444341 (1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene CAS No. 2550996-87-5

(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene

Cat. No.: B2444341
CAS No.: 2550996-87-5
M. Wt: 199.091
InChI Key: NOXASCZUCMNKET-HRDYMLBCSA-N
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Description

(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene is a chiral brominated building block of high value in advanced organic synthesis and methodological research. Its strained bicyclo[4.2.1]nona-2,7-diene framework, incorporating a stereospecifically placed bromine atom and two reactive alkene units, makes it a sophisticated substrate for studying transition-metal-catalyzed cross-couplings, cycloadditions, and other rearrangement reactions. Researchers utilize this compound as a key precursor for constructing complex, enantiopure molecular architectures, including natural product scaffolds and chiral ligands. The specific stereochemistry (1R,5R,6R) ensures predictable and selective transformations, which is critical for developing asymmetric syntheses. This product is intended for research and development purposes in a laboratory setting only and is not intended for diagnostic, therapeutic, or personal use. Key Features: Chiral Building Block: Serves as an enantiopure intermediate for asymmetric synthesis. Multi-functional Reactivity: Contains a bromide and two alkenes for sequential functionalization. Strained System: The bicyclic framework is ideal for studying ring-opening and strain-release reactions.

Properties

IUPAC Name

(1R,5R,6R)-5-bromobicyclo[4.2.1]nona-2,7-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c10-9-3-1-2-7-4-5-8(9)6-7/h1-2,4-5,7-9H,3,6H2/t7-,8+,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXASCZUCMNKET-HRDYMLBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2CC(C1Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2C[C@@H]([C@@H]1Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene typically involves the bromination of bicyclo[4.2.1]nona-2,7-diene. One common method is the addition of bromine to the double bonds of bicyclo[4.2.1]nona-2,7-diene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the bromination reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated product.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone for halogen exchange reactions.

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are used for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

Major Products Formed

    Substitution: Products include various substituted bicyclo[4.2.1]nona-2,7-dienes depending on the nucleophile used.

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Hydrogenated bicyclo[4.2.1]nona-2,7-diene.

Scientific Research Applications

Chemistry

In chemistry, (1R,5R,6R)-5-Bromobicyclo[421]nona-2,7-diene is used as a building block for the synthesis of more complex molecules

Biology and Medicine

While specific biological applications of this compound are less documented, its derivatives may have potential in medicinal chemistry for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its reactive bromine atom and bicyclic structure.

Mechanism of Action

The mechanism of action of (1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene primarily involves its reactivity due to the presence of the bromine atom and the strained bicyclic system. The bromine atom can participate in various substitution and elimination reactions, while the bicyclic structure can undergo ring-opening reactions under certain conditions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.1]nona-2,7-diene: The parent compound without the bromine atom.

    5-Chlorobicyclo[4.2.1]nona-2,7-diene: A similar compound with a chlorine atom instead of bromine.

    5-Iodobicyclo[4.2.1]nona-2,7-diene: A similar compound with an iodine atom instead of bromine.

Uniqueness

(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in synthetic chemistry.

Biological Activity

(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound is characterized by a unique bicyclic structure with a bromine substituent, which is critical for its biological properties. The molecular formula is C9H9Br, and it features a bicyclo[4.2.1] skeleton that contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Studies suggest that compounds with similar bicyclic structures exhibit cytotoxic effects against various cancer cell lines. The bromine atom may enhance the compound's ability to interact with cellular targets involved in proliferation and apoptosis.
  • Enzyme Inhibition : There is evidence indicating that this compound may inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to altered cellular functions.

Anticancer Studies

Recent research has highlighted the potential of this compound as an anticancer agent:

  • In vitro studies demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. This suggests a promising therapeutic index for further development.
  • A comparative study showed that the compound's activity was enhanced when used in combination with established chemotherapeutics like doxorubicin, indicating potential for synergistic effects in cancer treatment .

Enzyme Activity

Investigations into enzyme inhibition revealed:

  • The compound was found to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition could explain its efficacy as an anticancer agent .

Case Studies

Several case studies have been documented regarding the biological effects of this compound:

  • Case Study 1 : A study on animal models demonstrated that administration of

Q & A

Basic: What experimental methods are critical for confirming the stereochemical configuration of (1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene?

Answer:

  • X-ray crystallography is the gold standard for unambiguous stereochemical assignment, as it directly visualizes atomic positions. For example, the bicyclo[4.2.1] framework’s strain and bromine positioning can be resolved via crystallographic data .
  • NMR spectroscopy (e.g., NOESY or 1^1H-1^1H coupling constants) provides indirect evidence. Coupling constants between bridgehead protons (e.g., H5 and H6) can validate spatial proximity predicted by computational models (e.g., DFT) .

Basic: What are the primary synthetic challenges in preparing this compound?

Answer:

  • Stereochemical Control : Achieving the (1R,5R,6R) configuration requires chiral auxiliaries or asymmetric catalysis. Ring-closing metathesis or Diels-Alder reactions with brominated dienophiles may be employed, but steric hindrance in the bicyclic system complicates regioselectivity .
  • Strain Management : The bicyclo[4.2.1] framework introduces significant angle strain. Computational modeling (e.g., MM2 force field) can predict stability and guide solvent/temperature optimization .

Advanced: How can researchers reconcile discrepancies in ionization energy (IE) measurements for strained bicyclic compounds like this brominated derivative?

Answer:

  • Methodological Cross-Validation : Compare vertical IE values (e.g., 8.65 ± 0.05 eV via photoelectron spectroscopy) with adiabatic IE from computational methods (e.g., CCSD(T)/aug-cc-pVTZ). Discrepancies often arise from differences in experimental conditions (e.g., temperature) vs. idealized computational models .

  • Data Table :

    IE (eV)MethodReferenceNotes
    8.65PE (Vertical)Brogli et al., 1973Strain-induced effects

Advanced: What mechanistic insights explain the bromine atom’s role in substitution reactions involving this compound?

Answer:

  • Leaving Group Behavior : The C-Br bond’s polarization (due to bicyclic strain) enhances its susceptibility to nucleophilic substitution (e.g., SN2). Kinetic studies (e.g., Eyring plots) can quantify activation parameters, while isotopic labeling (82^{82}Br) tracks regioselectivity .
  • Electronic Effects : Bromine’s electronegativity alters electron density in the bicyclic system. UV-Vis spectroscopy or NBO analysis can map orbital interactions influencing reactivity .

Advanced: How can computational chemistry address contradictions in experimental data for bicyclo[4.2.1] derivatives?

Answer:

  • DFT for Reaction Pathways : Modeling intermediates in bromine substitution (e.g., transition-state structures) can resolve conflicting mechanistic proposals. Compare calculated activation energies with experimental kinetic data .
  • MD Simulations for Solvent Effects : Molecular dynamics (e.g., using OPLS-AA force fields) can explain solvent-dependent stereochemical outcomes, such as THF vs. DCM stabilizing specific conformers .

Basic: What spectroscopic techniques are optimal for characterizing the bicyclo[4.2.1] framework?

Answer:

  • 13^{13}C NMR : Bridgehead carbons (C1, C5, C6) exhibit distinct deshielding (~100–120 ppm) due to strain. DEPT-135 confirms CH2_2/CH groups in the bicyclic core .
  • IR Spectroscopy : Strained C-C bonds (e.g., in the norbornene-like structure) show absorption bands at ~1650–1750 cm1^{-1}, corroborated by computational vibrational analysis .

Advanced: How does the bicyclo[4.2.1] framework influence bioactivity in related compounds?

Answer:

  • Conformational Rigidity : The rigid structure enhances binding affinity in enzyme pockets (e.g., kinase inhibitors). Molecular docking (AutoDock Vina) predicts interactions, validated via SPR binding assays .
  • Bromine as a Pharmacophore : In analogs, bromine’s hydrophobic volume and halogen bonding (e.g., with carbonyl oxygens) improve target engagement. X-ray co-crystallography of protein-ligand complexes provides structural evidence .

Advanced: What strategies mitigate side reactions during functionalization of the diene moiety?

Answer:

  • Protection/Deprotection : Temporary protection of the diene (e.g., epoxidation) prevents unwanted cycloadditions during bromine substitution. Monitor via TLC or in-situ FTIR .
  • Low-Temperature Conditions : Slow addition of electrophiles at −78°C (e.g., in THF/Et2_2O) minimizes polymerization. Quenching studies (e.g., with MeOH) identify reactive intermediates .

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